2-(3-Ethylureido)-2-oxoacetic acid
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Overview
Description
“2-(3-Ethylureido)-2-oxoacetic acid” is a type of ureido carboxylic acid. Ureido carboxylic acids are a class of compounds that contain both a urea group (-NH-CO-NH2) and a carboxylic acid group (-COOH). They are involved in a variety of biological processes and can be found in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of ureido carboxylic acids typically involves the reaction of an isocyanate with a carboxylic acid. This reaction produces a urethane, which can then be hydrolyzed to yield the desired ureido carboxylic acid .
Molecular Structure Analysis
The molecular structure of “2-(3-Ethylureido)-2-oxoacetic acid” would likely consist of a urea group attached to a carboxylic acid group. The exact structure would depend on the positions of these groups within the molecule .
Chemical Reactions Analysis
Ureido carboxylic acids can participate in a variety of chemical reactions. For example, they can undergo hydrolysis to yield a carboxylic acid and a urea. They can also react with alcohols to form esters .
Scientific Research Applications
Synthesis of Novel Derivatives
One primary application involves the synthesis of novel series of α-ketoamide derivatives, where derivatives similar to 2-(3-Ethylureido)-2-oxoacetic acid have shown superiority in purity and yield when synthesized using OxymaPure/DIC as a coupling reagent. Such derivatives are synthesized via the ring opening of N-acylisatin, leading to compounds with potential pharmaceutical applications due to their unique structural properties (El‐Faham et al., 2013).
Structural Characterization and Potential Applications
Structural characterization of related compounds, such as 2-amino-2-oxoacetic acid, reveals their importance in medicinal chemistry. Such compounds exhibit significant anticancer activity against specific cancer cells and hold potential as drugs for type 2 diabetes. The detailed structural analysis aids in understanding their mechanisms of action, showcasing the importance of these derivatives in developing antitumor and antidiabetic agents (Delgado et al., 2019).
Applications in Catalysis and Material Science
Derivatives of 2-(3-Ethylureido)-2-oxoacetic acid are utilized in catalysis and material science, demonstrating versatility in synthesizing ligands for metal complexes and anchoring ligands to semiconductor surfaces. This highlights their role in developing advanced materials and catalytic systems (Zong et al., 2008).
Future Directions
The future directions for research on “2-(3-Ethylureido)-2-oxoacetic acid” would depend on its potential applications. Given the wide range of biological activities associated with ureido carboxylic acids, it could be of interest in the development of new pharmaceuticals or biologically active compounds .
properties
IUPAC Name |
2-(ethylcarbamoylamino)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O4/c1-2-6-5(11)7-3(8)4(9)10/h2H2,1H3,(H,9,10)(H2,6,7,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPYGGZRJRZBSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388920 |
Source
|
Record name | 2-(3-Ethylureido)-2-oxoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethylureido)-2-oxoacetic acid | |
CAS RN |
105919-00-4 |
Source
|
Record name | 2-(3-Ethylureido)-2-oxoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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